Substitution with C16/C18 diglycerides alters melting point and polymorph stability, causing grainy textures or reduced drug loading. Glyceryl Dimyristate (1,3-dimyristin) eliminates these risks with precise C14 chain performance:
Supplied with verified purity for reproducible crystallization and thermal behavior in sensitive formulations.
Glyceryl Dimyristate (1,3-Dimyristin) is a diacylglycerol (DAG) composed of a glycerol backbone esterified with two myristic acid (C14:0) chains. It functions as a non-ionic emulsifier, stabilizer, and structuring agent in cosmetics, pharmaceuticals, and food products.[1] As a solid lipid at room temperature, its specific thermal properties, crystallization behavior, and interfacial characteristics are critical performance attributes that directly influence final product texture, stability, and manufacturing processability. These properties are highly sensitive to the length and saturation of the fatty acid chains, making Glyceryl Dimyristate functionally distinct from other commonly used glycerides.
Substituting Glyceryl Dimyristate with other diglycerides, such as Glyceryl Distearate (C18:0) or Glyceryl Dipalmitate (C16:0), is often unfeasible due to significant shifts in thermal and crystalline behavior. A change of even two carbons in the fatty acid chains alters the melting point, crystallization kinetics, and stable polymorphic form (e.g., β' vs. β), which are critical for achieving desired product textures and stability.[2][3] Similarly, using a crude mixture containing monomyristate or trimyristin introduces impurities that can disrupt the crystal network, decrease mechanical strength, and alter drug-loading capacity in lipid-based delivery systems.[2][4] Therefore, the precise C14:0 chain length and high purity of Glyceryl Dimyristate are specified to ensure reproducible performance in thermally sensitive formulations and controlled-release applications.
The shorter C14 acyl chains of Glyceryl Dimyristate result in a significantly lower melting point compared to its longer-chain analogs, Glyceryl Dipalmitate (C16) and Glyceryl Distearate (C18). While direct comparative data for dimyristate is limited in the provided literature, the established trend for glycerides shows that melting points increase with acyl chain length. For example, high-purity 1,3-Dipalmitoylglycerol (1,3-DPG) and 1,3-Distearoylglycerol (1,3-DSG) exhibit sharp melting declines only above 45 °C and 60 °C, respectively.[3] This positions Glyceryl Dimyristate as a preferred lipid for applications requiring melting or softening closer to physiological temperatures, such as topical creams and certain food products.
| Evidence Dimension | Solid Fat Content (SFC) Decline Temperature |
| Target Compound Data | Expected to decline at a lower temperature than C16 and C18 analogs based on established lipid chemistry. |
| Comparator Or Baseline | 1,3-Dipalmitoylglycerol (C16 DAG): SFC declines above 45 °C. 1,3-Distearoylglycerol (C18 DAG): SFC declines above 60 °C.[3] |
| Quantified Difference | Substantially lower melting range than C16 and C18 diglycerides. |
| Conditions | Solid Fat Content (SFC) analysis via pulsed Nuclear Magnetic Resonance (pNMR). |
This lower melting point is a critical procurement variable for controlling texture, spreadability, and processing temperatures in cosmetic, food, and pharmaceutical formulations.
The diglyceride structure of Glyceryl Dimyristate creates a less ordered, imperfect crystal lattice compared to its corresponding triglyceride, Glyceryl Trimyristate (Trimyristin). This structural imperfection provides more space to accommodate drug molecules, leading to higher drug loading capacity in Solid Lipid Nanoparticles (SLNs). While direct data for dimyristate is not available, studies on other asymmetric glycerides like glyceryl behenate (a mix of mono-, di-, and tri-behenate) show significantly higher drug loading (27%) compared to the highly ordered monoacid triglyceride tristearin (10%).[5] This principle supports the selection of diglycerides like Glyceryl Dimyristate over triglycerides when maximizing drug payload is a primary objective.
| Evidence Dimension | Drug Loading Efficiency (%) in SLNs |
| Target Compound Data | Expected to be higher than its triglyceride analog due to less ordered crystal lattice. |
| Comparator Or Baseline | Tristearin (monoacid triglyceride): ~10% loading. Glyceryl behenate (mixed glyceride): 27% loading.[5] |
| Quantified Difference | Asymmetric and mixed glycerides can increase drug loading by over 2.5-fold compared to highly ordered triglycerides. |
| Conditions | Solid Lipid Nanoparticles (SLNs) formulated with Nimesulide as a model drug via pressure homogenization. |
For developing high-concentration drug delivery systems, selecting a diglyceride like Glyceryl Dimyristate over a triglyceride can be a critical factor in achieving therapeutic dosage levels.
In lipid systems, the presence of specific partial glycerides can direct the crystallization towards more desirable polymorphic forms. For example, the addition of monoacylglycerols (MAGs) to a diacylglycerol (DAG) system was shown to suppress the formation of the most stable, but often brittle, β form and stimulate the development of the β' form.[2] The β' form is associated with a fine crystal network that provides smooth textures in products like margarine and shortenings.[6] The specific geometry of Glyceryl Dimyristate, compared to analogs like distearate or crude mixtures, allows it to function as a precise crystal habit modifier, enabling formulators to achieve specific, reproducible textures that are not attainable with generic substitutes.
| Evidence Dimension | Dominant Polymorphic Form |
| Target Compound Data | Functions as a specific structuring agent to promote desired polymorphs like β'. |
| Comparator Or Baseline | Pure 1,3-DAG systems tend to form the β form. Addition of MAGs shifts crystallization to the β' form.[2] |
| Quantified Difference | Qualitative shift from β to β' polymorph, which fundamentally alters the material's texture and mechanical properties. |
| Conditions | Crystallization of diacylglycerol oleogels in the presence of monoacylglycerols, analyzed by Synchrotron X-ray diffraction. |
This allows for precise control over product texture, preventing undesirable graininess or brittleness and ensuring consistent quality, a key differentiator for high-value food and cosmetic products.
Glyceryl Dimyristate is the right choice for creating creams, lotions, and balms where the melting point must be carefully controlled to be near skin temperature. Its defined thermal behavior, which is lower than that of stearate or palmitate analogs, allows for products that soften on contact for improved spreadability and sensory experience.[3] Its role as a β' crystal promoter helps create a smooth, non-greasy texture without the graininess associated with less stable polymorphs.[2]
For the development of Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), Glyceryl Dimyristate is selected over its triglyceride counterpart (Trimyristin) when maximizing drug encapsulation is critical. The less-ordered crystal lattice inherent to the diglyceride structure allows for higher drug loading, which is essential for delivering potent APIs or reducing administration volume.[4][5]
In food manufacturing, particularly for confectionary fats, shortenings, or margarines, Glyceryl Dimyristate serves as a specialty structurant. Its ability to influence crystallization and promote the fine-particled β' polymorph is used to control the texture, prevent oil separation, and inhibit the formation of undesirable large crystals (fat bloom) during storage, ensuring product quality and shelf-life.[2]